Ethylmethylphosphinic chloride
Overview
Description
Ethylmethylphosphinic chloride is an organophosphorus compound with the chemical formula C3H8ClOP. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both ethyl and methyl groups attached to the phosphorus atom, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylmethylphosphinic chloride can be synthesized through several methods. One common route involves the reaction of ethylphosphinic acid with thionyl chloride. The reaction proceeds as follows: [ \text{C2H5P(O)H(OH) + SOCl2 → C2H5P(O)Cl2 + SO2 + HCl} ] In this reaction, thionyl chloride acts as a chlorinating agent, converting the hydroxyl group of ethylphosphinic acid into a chloride group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethylmethylphosphinic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphinic derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphinic acids or phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Formation of ethylmethylphosphinic amides or esters.
Oxidation Reactions: Formation of ethylmethylphosphinic acid.
Reduction Reactions: Formation of ethylmethylphosphine.
Scientific Research Applications
Ethylmethylphosphinic chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethylmethylphosphinic chloride involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Ethylmethylphosphinic chloride can be compared with other similar organophosphorus compounds such as:
Dimethylphosphinic chloride: Similar in structure but with two methyl groups instead of one ethyl and one methyl group.
Diethylphosphinic chloride: Contains two ethyl groups instead of one ethyl and one methyl group.
Methylphosphonic dichloride: Contains two chlorine atoms and one methyl group attached to the phosphorus atom.
Uniqueness: The presence of both ethyl and methyl groups in this compound provides a unique balance of reactivity and steric effects, making it a versatile reagent in organic synthesis .
Biological Activity
Ethylmethylphosphinic chloride (EMPC), with the chemical formula C3H8ClOP, is an organophosphorus compound known for its significant biological activity. This article explores its biological mechanisms, applications, and relevant research findings, including case studies and comparative analyses.
This compound is a colorless liquid that exhibits high reactivity due to the presence of both ethyl and methyl groups attached to the phosphorus atom. This structure allows EMPC to form covalent bonds with nucleophilic sites on enzymes and other biological molecules, leading to inhibition or modification of their activity. The reactivity of EMPC is primarily attributed to the electrophilic nature of the phosphorus center, which is susceptible to nucleophilic attack by biological molecules such as proteins and nucleic acids .
Key Reaction Types
- Substitution Reactions : EMPC can react with amines and alcohols, resulting in the formation of phosphinic derivatives.
- Oxidation Reactions : It can be oxidized to produce phosphinic acids or phosphine oxides.
- Reduction Reactions : EMPC can be reduced to yield phosphines.
These reactions are essential in understanding how EMPC interacts with various biological systems.
Biological Applications
This compound has several notable applications in biological research:
- Enzyme Inhibition Studies : EMPC is utilized as a reagent to investigate enzyme inhibition mechanisms, particularly in studies focusing on organophosphate interactions.
- Pharmaceutical Development : Research has explored its potential as a precursor for biologically active compounds, particularly in developing new pharmaceuticals targeting specific enzymes.
- Toxicological Studies : The compound's reactivity raises concerns regarding its toxicity and potential for causing adverse effects in occupational settings.
Case Study 1: Occupational Exposure
In a reported incident involving occupational exposure to organophosphorus compounds, workers at a chemical plant experienced severe health effects due to accidental exposure to hazardous chemicals. While this case primarily focused on chloroacetyl chloride, it highlights the risks associated with handling reactive organophosphorus compounds like EMPC. Symptoms included neurological damage and respiratory distress, underscoring the importance of safety measures when working with such substances .
Case Study 2: Enzyme Interaction Studies
A study investigating the interaction of EMPC with specific enzymes demonstrated that it could significantly inhibit enzyme activity through covalent modification. This finding suggests potential applications in drug design where enzyme inhibition is desired. The study concluded that understanding the kinetics of these interactions is crucial for developing effective inhibitors based on EMPC .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar organophosphorus compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Ethyl and Methyl groups | Enzyme inhibitor; versatile reagent |
Dimethylphosphinic Chloride | Two Methyl groups | Similar reactivity; less steric hindrance |
Diethylphosphinic Chloride | Two Ethyl groups | Higher steric hindrance; less reactive |
Methylphosphonic Dichloride | One Methyl group, two Cl | More toxic; used in chemical warfare |
The presence of both ethyl and methyl groups in EMPC provides a unique balance of reactivity and steric effects, enhancing its utility in organic synthesis and biological applications.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Enzyme Inhibition : Studies have confirmed that EMPC acts as an effective inhibitor for certain enzymes involved in metabolic pathways.
- Toxicity Profiles : Toxicological evaluations indicate that EMPC can cause significant harm upon exposure, necessitating careful handling protocols in laboratory and industrial settings .
- Synthesis of Derivatives : Research has successfully synthesized various derivatives from EMPC, expanding its application scope in medicinal chemistry .
Properties
IUPAC Name |
1-[chloro(methyl)phosphoryl]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClOP/c1-3-6(2,4)5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKWGCTWYJCDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927549 | |
Record name | Ethyl(methyl)phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13213-38-2 | |
Record name | P-Ethyl-P-methylphosphinic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13213-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylmethylphosphinic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl(methyl)phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylmethylphosphinic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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